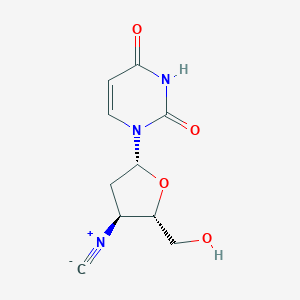
3'-Isocyano-2',3'-dideoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-Isocyano-2',3'-dideoxyuridine (ICDU) is a synthetic nucleoside analogue that has been widely used in scientific research for its antiviral and antitumor properties. It was first synthesized in the 1970s and has since been studied extensively for its potential as a therapeutic agent.
Mechanism of Action
3'-Isocyano-2',3'-dideoxyuridine is a nucleoside analogue that interferes with viral and tumor DNA synthesis. It is incorporated into the DNA of the virus or tumor cell, causing chain termination and preventing further replication. 3'-Isocyano-2',3'-dideoxyuridine also inhibits the activity of thymidylate synthase, an enzyme required for DNA synthesis.
Biochemical and Physiological Effects:
3'-Isocyano-2',3'-dideoxyuridine has been shown to have cytotoxic effects on both virus-infected and tumor cells. It also has immunomodulatory effects, enhancing the activity of natural killer cells and T lymphocytes. In addition, 3'-Isocyano-2',3'-dideoxyuridine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
3'-Isocyano-2',3'-dideoxyuridine is a potent antiviral and antitumor agent that can be used in a variety of in vitro and in vivo experiments. It is relatively easy to synthesize and has a low toxicity profile. However, its use in clinical trials has been limited due to its short half-life and the development of drug resistance.
Future Directions
Future research on 3'-Isocyano-2',3'-dideoxyuridine could focus on the development of more potent analogues with longer half-lives and improved pharmacokinetic properties. In addition, studies could be conducted to investigate the potential of 3'-Isocyano-2',3'-dideoxyuridine as a therapeutic agent for other viral infections and cancer types. Finally, research could be conducted to explore the immunomodulatory effects of 3'-Isocyano-2',3'-dideoxyuridine and its potential as an adjuvant therapy for cancer.
Synthesis Methods
3'-Isocyano-2',3'-dideoxyuridine can be synthesized by a two-step process involving the reaction of 2',3'-dideoxyuridine (ddU) with cyanogen bromide (CNBr) followed by reaction with ammonia. The resulting product, 3'-Isocyano-2',3'-dideoxyuridine, is a white crystalline solid that is soluble in water and ethanol.
Scientific Research Applications
3'-Isocyano-2',3'-dideoxyuridine has been studied extensively for its antiviral and antitumor properties. It has been shown to inhibit the replication of herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. 3'-Isocyano-2',3'-dideoxyuridine has also been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
properties
CAS RN |
124288-72-8 |
|---|---|
Molecular Formula |
C10H11N3O4 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-isocyanooxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O4/c1-11-6-4-9(17-7(6)5-14)13-3-2-8(15)12-10(13)16/h2-3,6-7,9,14H,4-5H2,(H,12,15,16)/t6-,7+,9+/m0/s1 |
InChI Key |
KEPYLRFTUFPYBU-LKEWCRSYSA-N |
Isomeric SMILES |
[C-]#[N+][C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O |
SMILES |
[C-]#[N+]C1CC(OC1CO)N2C=CC(=O)NC2=O |
Canonical SMILES |
[C-]#[N+]C1CC(OC1CO)N2C=CC(=O)NC2=O |
Other CAS RN |
124288-72-8 |
synonyms |
3'-isocyano-2',3'-dideoxyuridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



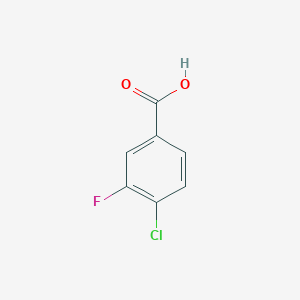
![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
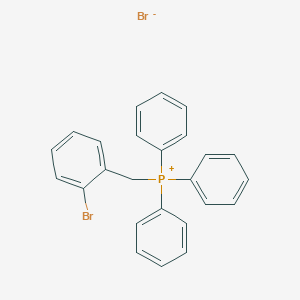
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)
![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)
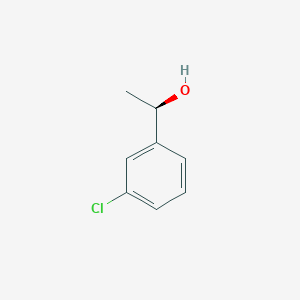
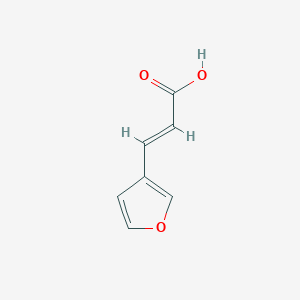
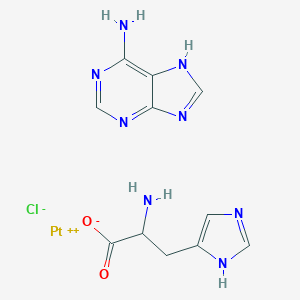
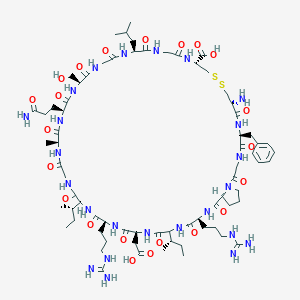
![2-Cyclopentyl-1H-imidazo[4,5-B]pyridine](/img/structure/B48565.png)
![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)
![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)